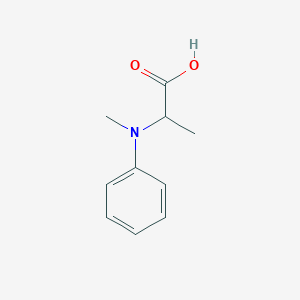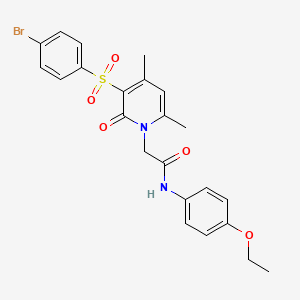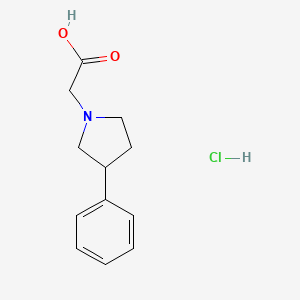
4-(3-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the benzoxazepine class of compounds and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing substituted 1,4-benzoxazepin-3-one derivatives, including compounds with bromophenyl groups. These compounds have been synthesized from starting materials like salicylaldehyde, aniline, and chloroacetyl chloride, utilizing 2-bromo-3-phenylpropionyl chloride to introduce benzyl and biphenyl substituents. The structural characteristics of these derivatives have been confirmed through X-ray analysis, indicating their potential as scaffolds for further chemical modification (Mérour et al., 2004).
Anticonvulsant and Neuroleptic Activities
Studies have shown that benzoxazepine derivatives exhibit significant anticonvulsant and neuroleptic activities. For instance, compounds synthesized from 2-(2-aminophenyl)ethanols through dehydration of corresponding amides have been evaluated for their anticonvulsant efficacy. These compounds, including 2-substituted 4-aryl-4,5-dihydro-3,1-benzoxazepines, display promising activity, highlighting their potential for further exploration as therapeutic agents in treating neurological disorders (Fukamachi et al., 2011).
Anti-inflammatory Properties
The 2-(2-arylphenyl)benzoxazole moiety, structurally similar to 4-(3-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, has been identified as a novel scaffold with selective affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These compounds have shown potent anti-inflammatory effects, comparable or superior to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), underscoring their potential as new therapeutic agents for inflammation-related conditions (Seth et al., 2014).
Potential Central Nervous System Agents
Research into 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, which share a similar heterocyclic framework with this compound, has revealed their neuroleptic-like activity. These compounds have been synthesized and evaluated for potential neuroleptic activity, showing promise as novel classes of neuroleptics with significant effects against various neurological conditions, such as inhibiting exploratory activity and conditioned avoidance response (Hino et al., 1988).
properties
IUPAC Name |
4-(3-bromophenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-5-3-6-13(8-12)17-9-11-4-1-2-7-14(11)19-10-15(17)18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDWPDAMXWNLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)


![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)
![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)

![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)


![Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2968937.png)
![1-(4-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopentane-1-carboxamide](/img/structure/B2968938.png)


